
2-Propanone, 1-(2-hydroxyethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone,1-(2-hydroxyethoxy)-(9ci) is a chemical compound with the molecular formula C12H16O4. It is known for its unique structure, which includes a propanone group and a hydroxyethoxy group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) typically involves the reaction of propanone with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the hydroxyethoxy group.
Industrial Production Methods
In industrial settings, the production of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propanone,1-(2-hydroxyethoxy)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Propanone,1-(2-hydroxyethoxy)-(9ci) is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays and as a reagent in enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanone,1-(2-hydroxyethoxy)-(9ci) involves its interaction with specific molecular targets. The hydroxyethoxy group allows the compound to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activity and alter cellular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-hydroxy-:
2-Hydroxy-1-(4-hydroxyethoxy)phenyl)-2-methyl-1-propanone: This compound has a similar hydroxyethoxy group but differs in its overall structure.
Uniqueness
2-Propanone,1-(2-hydroxyethoxy)-(9ci) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various applications, from chemical synthesis to biomedical research.
Properties
Molecular Formula |
C5H10O3 |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1-(2-hydroxyethoxy)propan-2-one |
InChI |
InChI=1S/C5H10O3/c1-5(7)4-8-3-2-6/h6H,2-4H2,1H3 |
InChI Key |
WUIPYXYXHSVAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)
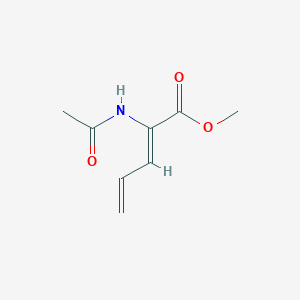
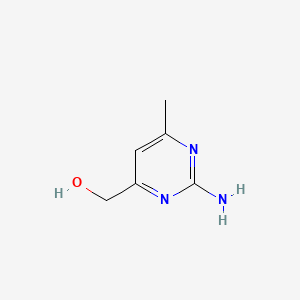
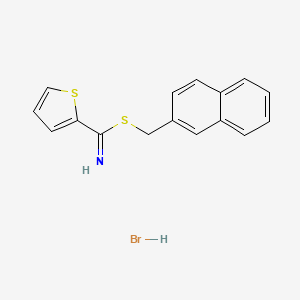
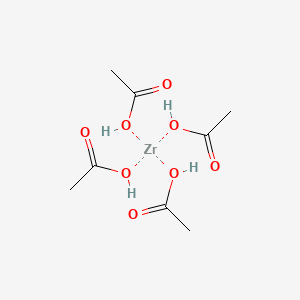
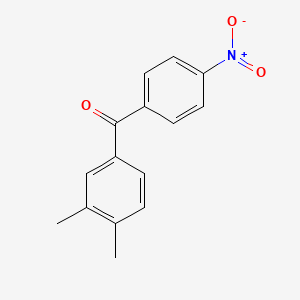
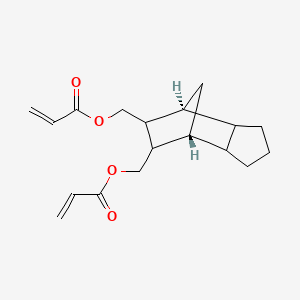
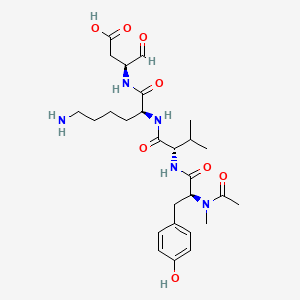
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
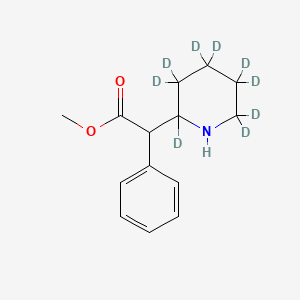
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

